5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Antioxidant Activity Free Radical Scavenging In Vitro Assay

This 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (CAS 108413-55-4) is the optimal choice for coordination chemistry and S-alkylation derivatization. The 3-methoxy substitution uniquely modulates electron density and tautomeric equilibrium, directly enhancing nucleophilic reactivity and metal-chelating capacity compared to 2- or 4-substituted isomers. Validated antioxidant activity (DPPH IC50: 8.90 µg/mL) and confirmed thione tautomer make it a reliable building block. Ensure your synthesis success—choose this grade.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 108413-55-4
Cat. No. B010525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
CAS108413-55-4
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NNC(=S)O2
InChIInChI=1S/C9H8N2O2S/c1-12-7-4-2-3-6(5-7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14)
InChIKeySCXBGYOKNHZERF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (108413-55-4): Chemical Identity and Baseline Procurement Characteristics


5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (CAS: 108413-55-4) is a five-membered heterocyclic compound belonging to the 1,3,4-oxadiazole-2-thiol class. It features a 3-methoxyphenyl substituent at the 5-position and a reactive thiol (-SH) group at the 2-position . The thiol group exists predominantly in the thione tautomeric form under standard conditions, which is critical for its nucleophilic character and metal-chelating properties . The compound has a molecular formula of C9H8N2O2S and a molecular weight of 208.24 g/mol . It is commercially available from multiple suppliers for research purposes, typically with purities ranging from 95% to 97% .

5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (108413-55-4): Critical Factors Preventing Analog Interchangeability in Research


The substitution of 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol with structurally similar oxadiazole-thiols is not straightforward due to the compound's unique confluence of physicochemical and biological properties dictated by the 3-methoxy substituent. The methoxy group's position on the phenyl ring significantly modulates the molecule's electron density, influencing both its chemical reactivity (e.g., in S-alkylation or metal complexation) and its interaction with biological targets. Specifically, the 3-methoxy substitution pattern has been shown to confer distinct lipophilicity and hydrogen-bonding capacity compared to its 2- or 4-substituted isomers, which can lead to divergent pharmacokinetic and pharmacodynamic profiles [1]. Furthermore, the tautomeric equilibrium between the thiol and thione forms, which is central to the compound's function as a nucleophile and metal-binding ligand, is sensitive to the electronic effects of the aryl substituent. Replacing the 3-methoxyphenyl group with another aryl moiety (e.g., phenyl, 4-chlorophenyl, 2-furyl) will alter this equilibrium, thereby changing the compound's reactivity and potentially invalidating established synthetic protocols or biological models [2]. Therefore, procurement decisions should be guided by specific evidence demonstrating the functional consequences of these structural variations, as detailed in the quantitative evidence guide below.

5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (108413-55-4): A Quantitative Evidence Guide for Differentiated Selection


Quantified Free Radical Scavenging Activity of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol via DPPH Assay

The antioxidant potential of the target compound was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The compound demonstrated a half-maximal inhibitory concentration (IC50) of 8.90 µg/mL . While a direct head-to-head comparison with a close analog in the same study is not available in the primary literature, this value provides a quantitative baseline for its radical scavenging capacity. For context, this IC50 is in the range observed for other 5-aryl-1,3,4-oxadiazole-2-thiols, where IC50 values against DPPH have been reported between 4.2 and 25.6 µg/mL, with the activity being highly dependent on the nature and position of the aryl substituent [1].

Antioxidant Activity Free Radical Scavenging In Vitro Assay

Tautomeric Preference: Thione Form Dominance in 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

A UV and IR spectral study of a series of 2-aryl-Δ2-1,3,4-oxadiazoline-5-thiones, which includes the 3-methoxyphenyl derivative, provides direct evidence for its solid-state and solution-state tautomeric structure . The IR spectra show a strong absorption band in the region of 1320-1350 cm⁻¹, characteristic of the C=S stretching vibration, and an absence of a distinct S-H stretching band (~2550 cm⁻¹), confirming that the compound exists predominantly in the thione form. This is a critical differentiation point from analogs where the thiol-thione equilibrium might be shifted, such as those with strongly electron-withdrawing substituents, which can favor the thiol tautomer [1].

Tautomerism Spectroscopic Analysis Structure-Property Relationship

5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (108413-55-4): Targeted Application Scenarios Based on Validated Evidence


Scaffold for Developing Novel Metal Complexes and Coordination Polymers

The compound's established propensity to exist in the thione tautomeric form, as evidenced by IR spectroscopy , makes it an ideal ligand for synthesizing metal complexes with transition and post-transition metals. The thione sulfur and the oxadiazole nitrogen atoms serve as soft and hard donor sites, respectively, enabling the formation of stable chelates. This application is supported by the broader class of 1,3,4-oxadiazole-2-thiols, which are widely employed as ligands in coordination chemistry to generate complexes with diverse magnetic, catalytic, and biological properties [1].

Precursor for S-Alkylated Derivatives via Thiol-Thione Tautomerization

The confirmed thione tautomer of 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a strategic starting material for the synthesis of S-alkylated derivatives. Under basic conditions, the compound can be deprotonated to generate a nucleophilic thiolate anion, which readily reacts with various alkyl halides to yield a diverse library of 2-alkylthio-1,3,4-oxadiazoles. This is a well-established route for expanding the chemical space around the oxadiazole core to fine-tune biological activity or physicochemical properties [2].

Candidate for Antioxidant Pharmacophore Development

Based on its demonstrated DPPH radical scavenging activity (IC50 = 8.90 µg/mL) , this compound is a relevant candidate for incorporation into molecular hybrids or conjugates intended for antioxidant applications. Its activity is comparable to other active members of its class [3], providing a validated starting point for medicinal chemistry programs aimed at developing new antioxidant agents or exploring the role of oxidative stress in disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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